2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid
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Overview
Description
2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. This compound is significant in various fields, including organic chemistry, medicinal chemistry, and biochemistry, due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale synthesis using similar methods but optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: TFA in dichloromethane or HCl in methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
- N-tert-Butoxycarbonyl-L-serine Methyl Ester .
Uniqueness
2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID is unique due to its specific structure, which combines a Boc-protected amino group with a hydroxylated heptanoic acid chain. This combination provides versatility in synthetic applications, allowing for selective protection and deprotection steps, making it a valuable intermediate in complex organic synthesis .
Properties
Molecular Formula |
C12H23NO5 |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(17)13-9(10(15)16)7-5-4-6-8-14/h9,14H,4-8H2,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
BYFSCSFEOUXUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCO)C(=O)O |
Origin of Product |
United States |
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